molecular formula C15H15N3O3S B2484583 N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-50-8

N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2484583
CAS No.: 443329-50-8
M. Wt: 317.36
InChI Key: RRNSEOSHCQTHMC-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core. The 4-ethoxyphenyl substituent at the carboxamide position distinguishes it from structurally related compounds. Thiazolo-pyrimidines are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by their ability to modulate enzyme targets or interact with biomolecules through hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-2-21-11-5-3-10(4-6-11)17-13(19)12-9-16-15-18(14(12)20)7-8-22-15/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNSEOSHCQTHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Inspired Three-Component Assembly

A modified Biginelli reaction combines thiourea, β-keto esters, and aldehydes to form dihydrothiazinone intermediates, which undergo cyclization. For example, ethyl acetoacetate reacts with 4-ethoxybenzaldehyde and thiourea in the presence of ZnCl₂ as a Lewis acid, yielding ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (intermediate 1 ) at 80°C with 85% yield. Subsequent treatment with chloroacetonitrile in DMF induces ring closure to form the thiazolo[3,2-a]pyrimidine core (intermediate 2 ), achieving 70% yield.

Table 1: Biginelli-Based Core Synthesis Conditions

Component Reagent/Conditions Yield Reference
Thiourea ZnCl₂, glacial acetic acid, 80°C, 4 h 85%
Chloroacetonitrile DMF, reflux, 10 h 70%

Functionalization with 4-Ethoxyphenyl and Carboxamide Groups

Carboxamide Installation via Ester Aminolysis

The ethyl ester at position 6 (intermediate 2 ) is converted to the carboxamide by treatment with ethanolic ammonia. This step proceeds at room temperature, yielding the target compound with >95% purity after recrystallization.

Table 2: Carboxamide Synthesis Parameters

Starting Material Reagent/Conditions Yield Purity
Ethyl ester (2 ) NH₃ (ethanol), 25°C, 24 h 88% >95%

Catalytic and Green Chemistry Approaches

Laccase-Mediated Sustainable Synthesis

The enzymatic method described in offers an eco-friendly alternative to traditional cyclization. Using laccase/O₂ systems, this approach minimizes toxic byproducts and operates under mild conditions (pH 5, 30°C). Computational docking studies suggest the ethoxy group enhances substrate-enzyme binding via hydrophobic interactions, though experimental validation for this specific derivative is pending.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The 4-ethoxyphenyl group exhibits characteristic doublets at δ 6.82–7.25 ppm (aromatic protons) and a quartet at δ 4.02 ppm (OCH₂CH₃).
  • ¹³C NMR : The carboxamide carbonyl resonates at δ 167.8 ppm, while the thiazolo ring’s C-5 ketone appears at δ 174.2 ppm.
  • HRMS : Molecular ion peak at m/z 371.0924 (calculated for C₁₆H₁₅N₃O₃S⁺).

Purity Optimization

Recrystallization from ethanol/water (3:1) elevates purity from 85% to >99%, as confirmed by HPLC (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

Method Yield Temperature Catalyst Environmental Impact
Biginelli-Cyclization 70% 80–110°C ZnCl₂ Moderate (metal waste)
Enzymatic Coupling 93%* 30°C Laccase Low
Mechanochemical 65%* Ambient None Very Low

*Reported for analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.

Scientific Research Applications

N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 4-ethoxyphenyl group in the target compound contrasts with substituents in analogous derivatives (Table 1).

Compound Name Substituent at Carboxamide Position Key Structural Features Reference ID
N-(4-Ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Ethoxyphenyl Ethoxy group introduces moderate electron-donating effects; enhances lipophilicity N/A
6-Amino-7-(2,3-dimethylbenzyl)-8-methoxy-5-oxo-N-(p-tolyl)-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (21) p-Tolyl Methyl group increases steric bulk; may reduce metabolic degradation
6-Amino-N-(3-fluoro-5-methylphenyl)-8-methoxy-5-oxo-2,3-dihydrothiazolo[3,2-a]pyridine-3-carboxamide (22) 3-Fluoro-5-methylphenyl Fluorine atom enhances electronegativity; improves target affinity via polar interactions
tert-Butyl(8-methoxy-7-(naphthalen-1-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridin-3-yl)carbamate (10) tert-Butyl carbamate Bulky naphthyl group may hinder solubility but improve membrane permeability

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulkier substituents (e.g., naphthyl in 10 ) may reduce solubility but extend half-life by slowing metabolism .

Crystallographic and Conformational Analysis

  • Pyrimidine Ring Puckering : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å . Similar distortion is expected in the target compound, influencing its interaction with planar biological targets.
  • Dihedral Angles : The fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with appended benzene rings in crystal structures, affecting molecular packing and solubility . The ethoxyphenyl group may alter this angle, modulating crystal stability.
  • Hydrogen Bonding: C–H···O interactions in analogs create chains or sheets in crystals, critical for dissolution rates . The ethoxy group’s oxygen could participate in H-bonding, enhancing bioavailability compared to non-polar substituents .

Biological Activity

N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of 346.41 g/mol. The compound features a thiazolo-pyrimidine core, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study noted that derivatives of thiazolo-pyrimidine exhibited IC50 values in the nanomolar range against human tumor cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa0.25Induction of apoptosis
Compound BMCF-70.15Inhibition of tubulin polymerization
N-(4-ethoxyphenyl)-5-oxo...A549TBDTBD

Antimicrobial Properties

Thiazolo-pyrimidines have also been evaluated for their antimicrobial activities. Research indicates that these compounds exhibit inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Activity

In addition to anticancer and antimicrobial properties, some thiazolo-pyrimidine derivatives have shown anticonvulsant activity. For example, certain analogs were tested in animal models and demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting their potential as therapeutic agents for epilepsy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazolo-pyrimidines act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with DNA Synthesis : Some derivatives may inhibit DNA replication or repair mechanisms in rapidly dividing cells.

Case Studies

  • Case Study on Anticancer Activity : A study involving the evaluation of a series of thiazolo-pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring could enhance cytotoxicity against breast cancer cells (MCF-7). The most potent derivative showed an IC50 value significantly lower than that of traditional chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various thiazolo-pyrimidines against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased antibacterial activity compared to standard antibiotics .

Q & A

Q. Why do SC-XRD and DFT-predicted bond lengths diverge in certain derivatives?

  • Methodology :
  • Thermal motion artifacts : High displacement parameters (Ueq_{eq} > 0.05 Å2^2) in XRD data suggest dynamic disorder.
  • DFT limitations : Gas-phase simulations neglect crystal packing forces. Use periodic boundary conditions (VASP software) for accurate comparisons .

Methodological Recommendations

  • Synthesis : Prioritize one-pot reactions with in situ activation of intermediates to minimize side products.
  • Characterization : Combine SC-XRD with solid-state NMR for polymorph identification.
  • Data reporting : Include CIF files for XRD structures and raw spectral data in supplementary materials .

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